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Compound of Interest

Compound Name: TIM-098a

Cat. No.: B12382744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent research inhibitors of

Adaptor-Associated Kinase 1 (AAK1): TIM-098a and SGC-AAK1-1. AAK1 is a serine/threonine

kinase that plays a crucial role in clathrin-mediated endocytosis and has been implicated in

various signaling pathways, making it a target of interest for drug discovery in neurology,

oncology, and infectious diseases. This document aims to provide an objective comparison of

the biochemical and cellular performance of these two compounds, supported by experimental

data and detailed methodologies to aid researchers in selecting the appropriate tool for their

studies.

Executive Summary
Both TIM-098a and SGC-AAK1-1 are potent inhibitors of AAK1. SGC-AAK1-1 exhibits greater

potency in biochemical assays and has been extensively profiled for selectivity, revealing a

dual-inhibitor nature against AAK1 and the closely related kinase BMP2K. TIM-098a, while less

potent, is described as a selective AAK1 inhibitor with no reported activity against CaMKK

isoforms. The choice between these two inhibitors will depend on the specific experimental

context, with SGC-AAK1-1 being a well-characterized chemical probe for studying the

combined roles of AAK1 and BMP2K, while TIM-098a may be more suitable for studies

requiring selectivity against CaMKK.
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Parameter TIM-098a SGC-AAK1-1

Target(s) AAK1[1][2][3] AAK1, BMP2K/BIKE[4][5][6]

Biochemical Potency (IC50) 0.24 µM (AAK1)[1][2][3] 270 nM (AAK1)[4]

Biochemical Potency (Ki) Not Reported
9.1 nM (AAK1), 17 nM

(BMP2K)[4][7]

Cellular Potency (IC50)
0.87 µM (in transfected COS-7

cells)[1][2][3]

230 nM (AAK1, NanoBRET in

HEK293 cells)[8]

Selectivity Profile
No inhibitory activity against

CaMKK isoforms[1][2][3]

Highly selective in

KINOMEscan (403 kinases);

off-targets include RIOK1 (KD

= 72 nM), RIOK3 (KD = 290

nM), and PIP5K1C (KD = 260

nM)[4]

Negative Control Available No Yes (SGC-AAK1-1N)[6]

Reported Cellular Effects
Inhibits AAK1-regulated

endocytosis[1][2][3].

Inhibits phosphorylation of

AP2M1, activates Wnt

signaling[8][9].

Experimental Protocols
TIM-098a: Biochemical Kinase Activity Assay
The inhibitory activity of TIM-098a against the AAK1 catalytic domain was determined using a

radioisotope-based filter binding assay.[10]

Enzyme: Recombinant His-tagged AAK1 catalytic domain (residues 25–396).

Substrate: A synthetic peptide derived from AP2µ2 (GST-AP2µ2, residues 145-162).

Reaction Buffer: Specific buffer composition as described in the primary publication.

ATP: 100 µM [γ-³²P]ATP.

Incubation: The reaction was carried out at 30°C for 20 minutes.
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Detection: The phosphorylation of the substrate was quantified by measuring the

incorporation of ³²P using a liquid scintillation counter after capturing the peptide on a filter

membrane.

Data Analysis: IC50 values were calculated from the dose-response curves of percentage

inhibition versus inhibitor concentration.

SGC-AAK1-1: Time-Resolved Fluorescence Resonance
Energy Transfer (TR-FRET) Binding Assay
The biochemical potency (Ki) of SGC-AAK1-1 was determined using a competitive binding

assay based on TR-FRET.[4][11]

Principle: The assay measures the displacement of a fluorescent tracer from the kinase

active site by the inhibitor.

Reagents: Recombinant AAK1 or BMP2K, a europium-labeled anti-tag antibody, and a

proprietary fluorescent tracer.

Procedure: The kinase, antibody, and inhibitor were incubated together, followed by the

addition of the tracer.

Detection: The TR-FRET signal was measured on a plate reader. A decrease in the FRET

signal indicates displacement of the tracer by the inhibitor.

Data Analysis: Ki values were determined from the IC50 values obtained from dose-

response curves, using the Cheng-Prusoff equation.

SGC-AAK1-1: NanoBRET™ Target Engagement Assay
The cellular potency of SGC-AAK1-1 was assessed using the NanoBRET™ Target

Engagement Assay to measure inhibitor binding to AAK1 within intact cells.[4]

Principle: This assay measures bioluminescence resonance energy transfer (BRET)

between a NanoLuc® luciferase-tagged kinase (energy donor) and a cell-permeable

fluorescent tracer (energy acceptor) that binds to the kinase's active site.
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Cell Line: HEK293 cells transiently transfected with a vector expressing AAK1 fused to

NanoLuc®.

Procedure: Transfected cells were incubated with the NanoBRET™ tracer and varying

concentrations of SGC-AAK1-1.

Detection: The BRET signal was measured using a plate reader capable of detecting both

the donor and acceptor emission wavelengths.

Data Analysis: IC50 values were determined by measuring the displacement of the tracer by

the inhibitor, which results in a decrease in the BRET signal.

SGC-AAK1-1: KINOMEscan® Selectivity Profiling
The selectivity of SGC-AAK1-1 was determined using the KINOMEscan® platform, which is a

competition binding assay.

Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

Procedure: SGC-AAK1-1 was screened at a concentration of 1 µM against a panel of 403

human kinases. The amount of kinase bound to the immobilized ligand was quantified by

qPCR of the DNA tag.

Data Analysis: The results are reported as percent of control, and for significant interactions,

a dissociation constant (Kd) is determined from a dose-response curve.
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Caption: AAK1 involvement in key cellular signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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